molecular formula C22H24N2O B11119019 2-(3-methylphenyl)-N-pentylquinoline-4-carboxamide

2-(3-methylphenyl)-N-pentylquinoline-4-carboxamide

Cat. No.: B11119019
M. Wt: 332.4 g/mol
InChI Key: FRYLXYIIKNXPBG-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-pentylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of electrophilic reagents and specific reaction conditions such as temperature control and the use of solvents like nitromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-pentylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

2-(3-methylphenyl)-N-pentylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-pentylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylphenyl)-N-pentylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

2-(3-methylphenyl)-N-pentylquinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O/c1-3-4-7-13-23-22(25)19-15-21(17-10-8-9-16(2)14-17)24-20-12-6-5-11-18(19)20/h5-6,8-12,14-15H,3-4,7,13H2,1-2H3,(H,23,25)

InChI Key

FRYLXYIIKNXPBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C

Origin of Product

United States

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